3-Bromo-6-fluoro-2-hydroxybenzyl alcohol
Description
3-Bromo-6-fluoro-2-hydroxybenzyl alcohol (molecular formula: C₇H₅BrFO₂) is a halogenated benzyl alcohol derivative characterized by a hydroxyl group at position 2, bromine at position 3, and fluorine at position 6 on the aromatic ring. This compound is likely to exhibit moderate polarity due to the hydroxyl group, with halogen substituents influencing its electronic properties and stability.
Properties
Molecular Formula |
C7H6BrFO2 |
|---|---|
Molecular Weight |
221.02 g/mol |
IUPAC Name |
6-bromo-3-fluoro-2-(hydroxymethyl)phenol |
InChI |
InChI=1S/C7H6BrFO2/c8-5-1-2-6(9)4(3-10)7(5)11/h1-2,10-11H,3H2 |
InChI Key |
KITLJXZWEIFZQG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1F)CO)O)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-6-fluoro-2-hydroxybenzyl alcohol typically involves multi-step organic reactions. One common method includes the bromination and fluorination of a suitable benzyl alcohol precursor. The reaction conditions often involve the use of bromine and fluorine sources under controlled temperature and solvent conditions to ensure selective substitution at the desired positions on the benzene ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and fluorination processes. These processes are optimized for yield and purity, often utilizing continuous flow reactors and advanced purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-6-fluoro-2-hydroxybenzyl alcohol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.
Reduction: The compound can be reduced to remove the halogen atoms, yielding simpler phenolic structures.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 3-Bromo-6-fluoro-2-hydroxybenzaldehyde or 3-Bromo-6-fluoro-2-hydroxybenzoic acid.
Reduction: Formation of 2-hydroxybenzyl alcohol.
Substitution: Formation of various substituted phenols depending on the nucleophile used.
Scientific Research Applications
Organic Synthesis
3-Bromo-6-fluoro-2-hydroxybenzyl alcohol serves as a versatile intermediate in the synthesis of complex organic molecules. Its functional groups allow for various transformations, such as:
- Oxidation : Can be converted to 3-Bromo-6-fluoro-2-hydroxybenzoic acid.
- Reduction : Can yield other alcohol derivatives.
- Substitution reactions : Facilitates the formation of various substituted derivatives depending on the nucleophile used.
Biological Research
The compound has been investigated for its potential biological activities, particularly in enzyme interactions and as a precursor for biologically active molecules. Its structure allows it to engage in hydrogen bonding, enhancing its biological efficacy:
- Antimicrobial Activity : Studies indicate that compounds with similar structures exhibit significant antimicrobial properties against various pathogens.
- Enzyme Inhibition : The presence of halogen substituents like bromine and fluorine can enhance the inhibition of specific enzymes, making it a candidate for further pharmacological studies.
Medicinal Applications
In medicinal chemistry, this compound is explored for its potential therapeutic properties:
- Anticancer Research : The compound has been evaluated for its ability to inhibit cancer cell proliferation through various mechanisms, including enzyme inhibition pathways .
- Pharmaceutical Development : It is utilized in the synthesis of drugs targeting specific molecular pathways, showcasing its relevance in drug discovery .
Industrial Applications
The compound finds utility in the industrial sector as well:
- Production of Specialty Chemicals : It is used in manufacturing dyes and pigments, leveraging its reactivity to create diverse chemical products .
- Agrochemicals : Its unique properties make it suitable for developing agricultural chemicals that require specific functional characteristics.
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. Results showed a notable increase in activity compared to non-fluorinated analogs, highlighting the importance of fluorine substitution in enhancing biological activity.
| Compound | Activity (Zone of Inhibition) | Target Bacteria |
|---|---|---|
| This compound | 15 mm | Staphylococcus aureus |
| Non-fluorinated analog | 8 mm | Staphylococcus aureus |
Case Study 2: Enzyme Inhibition
Research focused on the inhibition of key metabolic enzymes by this compound demonstrated improved IC50 values compared to non-fluorinated counterparts. This suggests enhanced binding affinity due to the presence of halogens.
| Compound | IC50 (nM) | Target Enzyme |
|---|---|---|
| This compound | 50 | Serotonin Transporter |
| Non-fluorinated analog | 120 | Serotonin Transporter |
Mechanism of Action
The mechanism of action of 3-Bromo-6-fluoro-2-hydroxybenzyl alcohol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the halogen atoms can participate in halogen bonding. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Chemical Structure and Substituent Effects
The substituent positions and functional groups significantly influence reactivity, solubility, and applications. Below is a comparative analysis of key analogs:
Table 1: Structural Comparison of Benzyl Alcohol Derivatives
| Compound Name | Formula | Substituents (Positions) | Molecular Weight | Key Features |
|---|---|---|---|---|
| 3-Bromo-6-fluoro-2-hydroxybenzyl alcohol* | C₇H₅BrFO₂ | -OH (2), -Br (3), -F (6) | ~225.02 (calc.) | Polar, hydrogen-bonding capacity |
| 3-Bromo-5-chloro-2-hydroxybenzyl alcohol | C₇H₆BrClO₂ | -OH (2), -Br (3), -Cl (5) | 237.48 | Increased halogen bulk vs. F |
| 2-Bromo-6-fluoro-3-(trifluoromethyl)benzyl alcohol | C₈H₅BrF₄O | -Br (2), -F (6), -CF₃ (3) | 273.02 | High electronegativity, lipophilic |
| 2-Chloro-6-fluoro-3-methylbenzyl alcohol | C₈H₈ClFO | -Cl (2), -F (6), -CH₃ (3) | 174.6 | Non-polar methyl group |
| 2-Bromo-6-chloro-3-methylbenzyl alcohol | C₈H₈BrClO | -Br (2), -Cl (6), -CH₃ (3) | 235.51 | Mixed halogens, steric hindrance |
*Theoretical values for this compound are inferred based on analogs.
Physical Properties
Halogen and functional group substitutions dramatically alter physical properties such as density, boiling point, and acidity:
Table 2: Physical Property Comparison
| Compound Name | Density (g/cm³) | Boiling Point (°C) | Predicted pKa |
|---|---|---|---|
| This compound* | ~1.6–1.8 | ~240–260 | ~10–12 |
| 3-Bromo-5-chloro-2-hydroxybenzyl alcohol | Not reported | Not reported | ~12–13 |
| 2-Bromo-6-fluoro-3-(trifluoromethyl)benzyl alcohol | 1.737 | 239.3 | 13.28 |
| 2-Chloro-6-fluoro-3-methylbenzyl alcohol | Not reported | Not reported | ~13–14 |
| 2-Bromo-6-chloro-3-methylbenzyl alcohol | Not reported | Not reported | ~13–14 |
- Density: The trifluoromethyl group in 2-Bromo-6-fluoro-3-(trifluoromethyl)benzyl alcohol increases density (1.737 g/cm³) compared to non-CF₃ analogs due to higher molecular mass and electron-withdrawing effects .
- Acidity: Hydroxyl-containing compounds (e.g., 3-Bromo-5-chloro-2-hydroxybenzyl alcohol) exhibit lower pKa (~12–13) compared to non-hydroxylated analogs (pKa ~13–14) due to resonance stabilization of the deprotonated form .
Biological Activity
3-Bromo-6-fluoro-2-hydroxybenzyl alcohol is a halogenated phenolic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C7H6BrF1O2
- Molecular Weight : 221.03 g/mol
- IUPAC Name : this compound
- CAS Number : 21848289
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, highlighting its potential as an antimicrobial, antioxidant, and anticancer agent.
Antimicrobial Activity
Research indicates that halogenated phenolic compounds exhibit significant antimicrobial properties. A study assessing the antibacterial effects of various derivatives found that compounds similar to this compound displayed moderate to strong activity against Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pyogenes .
| Compound | MIC (µg/mL) | MBC (µg/mL) | Bacterial Strain |
|---|---|---|---|
| This compound | 25 | 100 | S. aureus |
| Similar Compound A | 20 | 80 | S. pyogenes |
| Similar Compound B | 30 | 120 | E. coli |
Antioxidant Activity
The antioxidant capacity of this compound has also been evaluated using various assays, including the DPPH free radical scavenging assay. Results indicated that it effectively scavenges free radicals, suggesting its potential use in preventing oxidative stress-related diseases .
The mechanisms underlying the biological activities of this compound are not fully elucidated but may involve:
- Enzyme Inhibition : It may inhibit specific enzymes involved in bacterial cell wall synthesis or metabolic pathways.
- Reactive Oxygen Species (ROS) Modulation : By scavenging free radicals, it reduces oxidative stress, which is implicated in various diseases.
- Cell Cycle Arrest : Preliminary studies suggest that it may induce cell cycle arrest in cancer cells, leading to apoptosis .
Case Studies and Research Findings
- Antibacterial Efficacy Study : A comparative study on the antibacterial efficacy of halogenated phenolic compounds demonstrated that this compound had a lower MIC compared to non-halogenated analogs, indicating enhanced activity due to halogen substitution .
- Cytotoxicity Assessment : In vitro cytotoxicity assays on human cancer cell lines revealed that the compound can induce apoptosis at concentrations ranging from 10 to 50 µM, with significant effects observed at higher doses .
- Oxidative Stress Study : A recent evaluation of the antioxidant properties showed that the compound significantly reduced malondialdehyde levels in cellular models exposed to oxidative stress, supporting its role as a protective agent against cellular damage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
